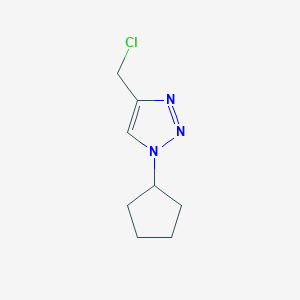
Ácido 1-cinamíl-1H-pirrol-3-carboxílico
Descripción general
Descripción
1-cinnamyl-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The cinnamyl group attached to the pyrrole ring adds a phenylpropene moiety, which can influence the compound’s reactivity and properties.
Aplicaciones Científicas De Investigación
1-cinnamyl-1H-pyrrole-3-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
Target of Action
Pyrrole and cinnamyl derivatives are known to interact with various biological targets. For instance, indole derivatives, which are structurally similar to pyrrole, have been found to bind with high affinity to multiple receptors .
Mode of Action
The interaction of these compounds with their targets can lead to various biochemical changes. For example, indole derivatives have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
These compounds can affect various biochemical pathways. For instance, indole derivatives are involved in the metabolism of tryptophan, an essential amino acid .
Result of Action
Based on the activities of similar compounds, it could potentially have a range of effects at the molecular and cellular level .
Análisis Bioquímico
Biochemical Properties
1-cinnamyl-1H-pyrrole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be useful in the synthesis of cholecystokinin antagonists, benzopyran antihypertensives, and azepinediones . The compound is also utilized for the preparation of a poly(pyrrole-3-carboxylic acid) modified pencil graphite electrode, which is used in the determination of serotonin in blood serum and urine samples . These interactions highlight the compound’s versatility and importance in biochemical processes.
Cellular Effects
1-cinnamyl-1H-pyrrole-3-carboxylic acid has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of biologically active structures, such as cholecystokinin antagonists and benzopyran antihypertensives, suggests that it may affect cellular signaling pathways related to these molecules . Additionally, its use in the determination of serotonin levels indicates a potential impact on neurotransmitter regulation and related cellular processes .
Molecular Mechanism
The molecular mechanism of 1-cinnamyl-1H-pyrrole-3-carboxylic acid involves its interactions with various biomolecules. The compound’s structure allows it to bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, its role in the synthesis of cholecystokinin antagonists and benzopyran antihypertensives suggests that it may inhibit or activate enzymes involved in these pathways . Furthermore, the compound’s use in serotonin determination indicates that it may interact with proteins involved in neurotransmitter regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-cinnamyl-1H-pyrrole-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is stable under certain conditions, but it may degrade over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have observed changes in cellular responses to the compound over extended periods, highlighting the importance of temporal effects in its biochemical analysis .
Dosage Effects in Animal Models
The effects of 1-cinnamyl-1H-pyrrole-3-carboxylic acid vary with different dosages in animal models. Research has shown that the compound exhibits threshold effects, with specific dosages required to achieve desired biochemical outcomes . At higher doses, the compound may exhibit toxic or adverse effects, emphasizing the need for careful dosage management in experimental settings . These findings underscore the importance of dosage considerations in the compound’s biochemical analysis.
Metabolic Pathways
1-cinnamyl-1H-pyrrole-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active molecules . The compound’s role in the synthesis of cholecystokinin antagonists and benzopyran antihypertensives suggests its involvement in metabolic pathways related to these molecules . Additionally, its impact on metabolic flux and metabolite levels highlights its significance in cellular metabolism .
Transport and Distribution
The transport and distribution of 1-cinnamyl-1H-pyrrole-3-carboxylic acid within cells and tissues are crucial for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within cells, affecting its overall biochemical impact . Understanding the transport and distribution mechanisms of the compound is essential for its effective application in biochemical research.
Subcellular Localization
The subcellular localization of 1-cinnamyl-1H-pyrrole-3-carboxylic acid plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms influence the compound’s interactions with biomolecules and its overall biochemical effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-cinnamyl-1H-pyrrole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of pyrrole with cinnamyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then subjected to carboxylation using carbon dioxide in the presence of a catalyst like palladium on carbon (Pd/C) to yield 1-cinnamyl-1H-pyrrole-3-carboxylic acid.
Industrial Production Methods
Industrial production of 1-cinnamyl-1H-pyrrole-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-cinnamyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, where substituents like halogens or alkyl groups can be introduced using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated pyrrole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
1-benzyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a benzyl group instead of a cinnamyl group.
1-phenyl-1H-pyrrole-3-carboxylic acid: Contains a phenyl group instead of a cinnamyl group.
1-allyl-1H-pyrrole-3-carboxylic acid: Features an allyl group instead of a cinnamyl group.
Uniqueness
1-cinnamyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of the cinnamyl group, which can influence its reactivity, binding affinity, and biological activity. The extended conjugation provided by the cinnamyl group can enhance the compound’s stability and interaction with various molecular targets, making it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17)13-8-10-15(11-13)9-4-7-12-5-2-1-3-6-12/h1-8,10-11H,9H2,(H,16,17)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCUDPSJLRUDDY-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488774.png)

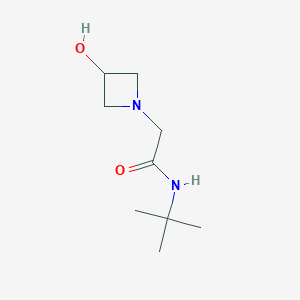
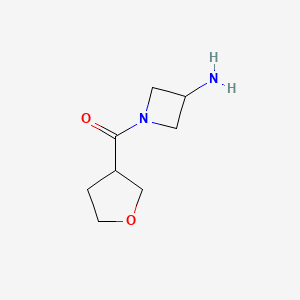
![N-[(oxan-4-yl)methyl]oxolan-3-amine](/img/structure/B1488785.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488788.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1488790.png)
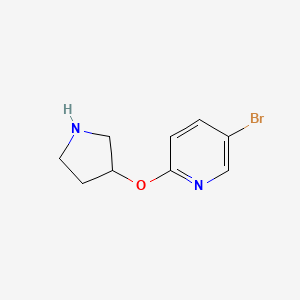
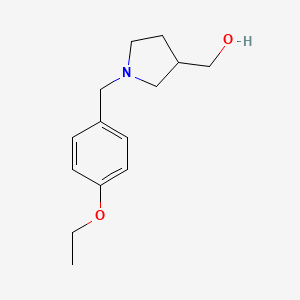
![1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1488793.png)
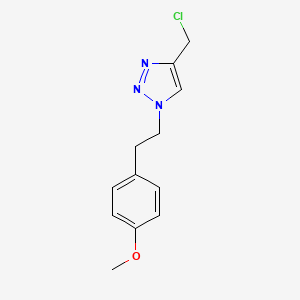
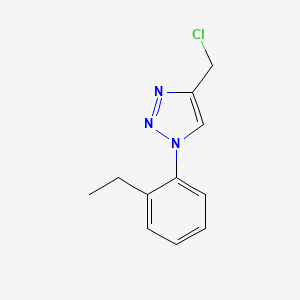
![1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one](/img/structure/B1488796.png)
